The compound is produced by specific strains of bacteria, notably Streptomyces parvulus, where it plays a role in the synthesis of various metabolites. It is categorized under tetrahydropyrimidine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications .
The synthesis of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine has been extensively studied. The primary method involves the biosynthesis using Streptomyces parvulus, which is fed with N- and C-labeled L-glutamate. This process utilizes two different pools of glutamate:
The synthesis pathway highlights the complex interactions of metabolic precursors that lead to the formation of this tetrahydropyrimidine derivative .
The molecular structure of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine has been elucidated using high-resolution nuclear magnetic resonance (NMR) spectroscopy. Key features include:
The compound exhibits a zwitterionic form in solution and has a half-chair conformation in the solid state .
During cellular growth in Streptomyces parvulus, 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine undergoes several chemical transformations:
These reactions are crucial for understanding how this compound contributes to the biosynthetic pathways leading to antibiotic production .
The mechanism of action for 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine involves its interaction with biological targets within microbial systems. It has been noted for exhibiting muscarinic agonist activity in brain tissues:
Research indicates that derivatives of tetrahydropyrimidines can influence acetylcholine levels, which may have implications for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's .
The physical and chemical properties of 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Average Molecular Weight | 142.158 g/mol |
| Mono-isotopic Mass | 142.07423 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard laboratory conditions |
These properties highlight its potential utility in various chemical and biological applications .
2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine has several scientific applications:
The compound is systematically named under IUPAC conventions as 2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid. This name specifies the core tetrahydropyrimidine ring system with a methyl substituent at position 2 and a carboxylic acid functional group at position 4. The numeral "3,4,5,6-tetrahydro" denotes the saturation of the pyrimidine ring at those positions, distinguishing it from fully aromatic pyrimidines [4].
Notably, the stereochemistry at carbon C4 can generate enantiomeric forms. The (S)-enantiomer is explicitly designated as (S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, reflecting its chiral center [4]. This enantiomer is registered under a distinct CAS number (96702-03-3), while the racemic mixture or unspecified stereochemistry uses CAS 117305-84-7 [3] [4] [5].
Common synonyms include:
Table 1: Synonym Compendium
| Synonym | Source |
|---|---|
| 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | PubChem, ChEBI |
| (S)-2-Methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | AiFChem |
| NSC-614616 | Industrial Catalogs |
The molecular formula C₆H₁₀N₂O₂ is universally consistent across authoritative databases, indicating a molar mass of 142.16 g/mol [1] [2] [3]. This formula accounts for:
Structural representations elucidate key features:
CC1N[C@@H](CCN=1)C(=O)O (for (S)-enantiomer) [4] WQXNXVUDBPYKBA-YFKPBYRVSA-N (stereospecific identifier) [4] Table 2: Structural Identifiers
| Representation Type | Identifier |
|---|---|
| Canonical SMILES (Racemic) | CC1NC(CCN=1)C(=O)O |
| Canonical SMILES ((S)-enantiomer) | CC1N[C@@H](CCN=1)C(=O)O |
| InChI (Racemic) | InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) |
| InChI Key ((S)-enantiomer) | WQXNXVUDBPYKBA-YFKPBYRVSA-N |
The compound is unambiguously tracked via several registry numbers:
The PubChem CID is 690, centralizing access to chemical data across the National Library of Medicine’s databases. This CID catalogs properties, synonyms, and cross-references to ChEBI (CHEBI:181182) and ChemSpider (ID: 670) [1] [2] [3]. Notably, ChEBI classifies this compound as an α-amino acid derivative due to its structural analogy to proline, though it is non-proteinogenic [3].
Table 3: Registry Identifiers Across Databases
| Database | Identifier |
|---|---|
| CAS Registry | 117305-84-7 (unspecified stereochemistry) |
| CAS Registry | 96702-03-3 ((S)-enantiomer) |
| PubChem | CID 690 |
| ChEBI | CHEBI:181182 |
| ChemSpider | 670 |
Confusion may arise from closely named compounds (e.g., hydroxy-substituted variants like CID 3081125 [6] [8]), but CID 690 exclusively represents the target structure without additional functionalization. This underscores the necessity of precise identifier usage in chemical indexing [1] [3] [6].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1